molecular formula C15H10N4O B2998984 1,3-Bis(4-cyanophenyl)urea CAS No. 100953-84-2

1,3-Bis(4-cyanophenyl)urea

Cat. No.: B2998984
CAS No.: 100953-84-2
M. Wt: 262.272
InChI Key: XUOGYSFAFGNJST-UHFFFAOYSA-N
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Description

1,3-Bis(4-cyanophenyl)urea is an organic compound with the molecular formula C15H10N4O. It is characterized by the presence of two cyanophenyl groups attached to a central urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-cyanophenyl)urea can be synthesized through the reaction of 4-cyanophenyl isocyanate with 4-cyanophenylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which helps in the formation of the urea linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions. This method enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-cyanophenyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Bis(4-cyanophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methylphenyl)urea
  • 1,3-Bis(4-chlorophenyl)urea
  • 1,3-Bis(4-nitrophenyl)urea

Comparison

1,3-Bis(4-cyanophenyl)urea is unique due to the presence of the cyanophenyl groups, which impart distinct electronic properties to the molecule. This makes it more suitable for applications in gas separation and as a building block for covalent triazine frameworks compared to its methyl, chloro, or nitro analogs .

Properties

IUPAC Name

1,3-bis(4-cyanophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c16-9-11-1-5-13(6-2-11)18-15(20)19-14-7-3-12(10-17)4-8-14/h1-8H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOGYSFAFGNJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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